- Indole-3-carbonyl-spiro-piperidine derivatives as V1a receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Cas no 920023-51-4 (tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate)

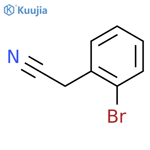

920023-51-4 structure

Produktname:tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate

CAS-Nr.:920023-51-4

MF:C17H21BrN2O2

MW:365.264843702316

MDL:MFCD11849803

CID:759573

PubChem ID:49760259

tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-Piperidinecarboxylic acid, 4-(2-bromophenyl)-4-cyano-,1,1-dimethylethyl ester

- 1-BOC-4-CYANO-4-(2-BROMOPHENYL)-PIPERIDINE

- tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate

- 1,1-Dimethylethyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate (ACI)

- tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate

- 920023-51-4

- MFCD11849803

- SCHEMBL4362609

- AB91600

- AS-36132

- tert-butyl4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate

- GFNKYSDJZBSDQR-UHFFFAOYSA-N

- DTXSID90678151

- CS-0171745

- N-BOC-4-(2-BROMOPHENYL)-4-CYANOPIPERIDINE

- DA-00883

- AKOS015955032

-

- MDL: MFCD11849803

- Inchi: 1S/C17H21BrN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-6-4-5-7-14(13)18/h4-7H,8-11H2,1-3H3

- InChI-Schlüssel: GFNKYSDJZBSDQR-UHFFFAOYSA-N

- Lächelt: N#CC1(CCN(C(OC(C)(C)C)=O)CC1)C1C(Br)=CC=CC=1

Berechnete Eigenschaften

- Genaue Masse: 364.079

- Monoisotopenmasse: 364.079

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 22

- Anzahl drehbarer Bindungen: 4

- Komplexität: 455

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 3.5

- Topologische Polaroberfläche: 53.3A^2

Experimentelle Eigenschaften

- Farbe/Form: White to Yellow Solid

tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302

- Warnhinweis: P280;P305+P351+P338

- Lagerzustand:Room temperature

tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB306844-250 mg |

N-Boc-4-(2-bromophenyl)-4-cyanopiperidine, 95%; . |

920023-51-4 | 95% | 250mg |

€353.00 | 2023-06-21 | |

| Alichem | A129008576-1g |

N-boc-4-(2-bromophenyl)-4-cyanopiperidine |

920023-51-4 | 95% | 1g |

$526.90 | 2023-08-31 | |

| Advanced ChemBlocks | P35079-5G |

1-Boc-4-cyano-4-(2-bromophenyl)-piperidine |

920023-51-4 | 95% | 5G |

$1,090 | 2023-09-15 | |

| AstaTech | 52690-1/G |

N-BOC-4-(2-BROMOPHENYL)-4-CYANOPIPERIDINE |

920023-51-4 | 95% | 1g |

$353 | 2023-09-17 | |

| Advanced ChemBlocks | P35079-1G |

1-Boc-4-cyano-4-(2-bromophenyl)-piperidine |

920023-51-4 | 95% | 1G |

$335 | 2023-09-15 | |

| abcr | AB306844-250mg |

N-Boc-4-(2-bromophenyl)-4-cyanopiperidine, 95%; . |

920023-51-4 | 95% | 250mg |

€195.60 | 2025-02-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242385-5g |

tert-Butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate |

920023-51-4 | 95% | 5g |

¥8578.00 | 2024-04-25 | |

| Aaron | AR00H5TI-5g |

1-Boc-4-cyano-4-(2-bromophenyl)-piperidine |

920023-51-4 | 97% | 5g |

$846.00 | 2025-02-11 | |

| abcr | AB306844-1 g |

N-Boc-4-(2-bromophenyl)-4-cyanopiperidine, 95%; . |

920023-51-4 | 95% | 1g |

€613.20 | 2023-06-21 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13245-10g |

tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate |

920023-51-4 | 95% | 10g |

$1215 | 2023-09-07 |

tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Tetrahydrofuran , Water ; 10 min, reflux

1.2 rt; 4 h, reflux; reflux → rt

1.2 rt; 4 h, reflux; reflux → rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; 18 °C; 18 °C → rt; 30 min, rt; 5 h, rt → 50 °C

Referenz

- Quinolizine-3-carboxamide derivatives as M1 receptor positive allosteric modulators and their preparation and for the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 0 °C → 23 °C; 10 min, 23 °C

1.2 overnight, 80 °C; 80 °C → 23 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 overnight, 80 °C; 80 °C → 23 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referenz

- Preparation of substituted piperidines that increase tumor suppressor protein p53 activity and the uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C → 25 °C

1.2 15 h, 80 °C

1.3 Reagents: Water

1.2 15 h, 80 °C

1.3 Reagents: Water

Referenz

- Preparation of substituted pyrazine compounds as antitumor agents, World Intellectual Property Organization, , ,

tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate Raw materials

tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate Preparation Products

tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate Verwandte Literatur

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451

920023-51-4 (tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate) Verwandte Produkte

- 1388036-75-6(3-Cyano-5-methylphenylhydrazine)

- 1804231-29-5(3-Bromo-2-(3-bromopropyl)benzyl fluoride)

- 25596-28-5(methylammonium formate)

- 1283049-26-2(N-(1-Carbamothioylbutyl)benzamide)

- 733039-23-1(4-Pyrimidinamine, 5-bromo-N-cyclopentyl-2-(methylthio)-)

- 1368955-76-3(2-(2,5-dimethyl-1H-pyrrol-3-yl)-3-methylbutanoic acid)

- 1269224-08-9(1-[2-Methyl-5-(2-methyltetrazol-5-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid)

- 1361574-15-3(2'-Methyl-2,3,4,5'-tetrachlorobiphenyl)

- 338977-99-4(3-(2-Fluorophenyl)-N-phenyl1,2,4triazolo4,3-cquinazolin-5-amine)

- 1260381-68-7(2-Bromo-6-hydroxyquinoline)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:920023-51-4)tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate

Reinheit:99%/99%/99%

Menge:0.25g/1g/5g

Preis ($):308.0/772.0/2697.0